3-Bromomethoxyphenol
CAS No.: 71411-97-7
Cat. No.: VC16975167
Molecular Formula: C7H7BrO2
Molecular Weight: 203.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71411-97-7 |
|---|---|
| Molecular Formula | C7H7BrO2 |
| Molecular Weight | 203.03 g/mol |
| IUPAC Name | 3-(bromomethoxy)phenol |
| Standard InChI | InChI=1S/C7H7BrO2/c8-5-10-7-3-1-2-6(9)4-7/h1-4,9H,5H2 |
| Standard InChI Key | DWDIVJYNSCPODR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OCBr)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
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IUPAC Name: 3-Bromo-2-methoxyphenol
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Synonyms: 3-BROMO-2-METHOXYPHENOL; Phenol, 3-bromo-2-methoxy-; MFCD11053054
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CAS Registry Number: 88275-88-1
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Molecular Formula:
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Molecular Weight: 203.03 g/mol
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SMILES: COC1=C(C=CC=C1Br)O
The compound’s structure consists of a phenol ring substituted with a methoxy group (-OCH) at position 2 and a bromine atom at position 3 (Figure 1). This arrangement creates electronic asymmetry, influencing its solubility, reactivity, and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar SA | 29.5 Ų | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
Synthesis and Manufacturing Processes
Synthetic Routes
While direct synthesis protocols for 3-bromo-2-methoxyphenol are sparsely documented, analogous brominated phenols are typically prepared via:
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Electrophilic Aromatic Bromination: Methoxyphenol derivatives undergo bromination using bromine (Br) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr. The methoxy group directs bromination to the meta position due to its electron-donating resonance effect .
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Ullmann Coupling: Aryl halides react with methoxy-containing precursors in the presence of copper catalysts to form diaryl ethers, though this method is less common for monosubstituted phenols .
Example Procedure (Hypothetical):
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Bromination of 2-Methoxyphenol:
Challenges in Synthesis
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Regioselectivity: Competing bromination at para positions may occur, necessitating precise temperature and catalyst control.
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Stability: The phenolic hydroxyl group is susceptible to oxidation, requiring inert atmospheres during reactions .
Physicochemical and Spectral Properties
Solubility and Stability
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Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity; poorly soluble in water (estimated logP = 2.2) .
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Stability: Stable under ambient conditions but prone to decomposition under strong acids/bases or UV exposure.
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~3400 cm (O-H stretch), ~1250 cm (C-O of methoxy), and ~550 cm (C-Br stretch).
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NMR (Hypothetical):
Applications in Research and Industry
Pharmaceutical Intermediate
3-Bromo-2-methoxyphenol serves as a precursor in synthesizing bioactive molecules:
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Anticancer Agents: Bromophenols exhibit cytotoxicity via reactive oxygen species (ROS) generation. Derivatives of this compound have been screened for activity against HeLa and MCF-7 cell lines.
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Antimicrobials: Methoxy and bromine groups enhance lipid membrane permeability, potentiating effects against Staphylococcus aureus and Escherichia coli.
Organic Synthesis
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Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings to introduce aryl groups. For example, reacting with phenylboronic acid yields biphenyl derivatives .
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Natural Product Synthesis: Used in constructing polyhydroxylated chains for marine natural products like phormidolides, which display antifungal properties .
Future Directions
Recent advances focus on:
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Green Synthesis: Developing catalytic bromination methods using ionic liquids or microwave assistance to improve yields and reduce waste.
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Drug Delivery Systems: Encapsulating bromophenols in nanoparticles to enhance bioavailability and target specificity.
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